![molecular formula C7H12ClNO2 B1403501 Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride CAS No. 1392803-66-5](/img/structure/B1403501.png)
Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
Übersicht
Beschreibung
“Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H12ClNO2 . It has a molecular weight of 177.63 g/mol .
Synthesis Analysis
The synthesis of this compound involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .Molecular Structure Analysis
The InChI code for this compound is1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)4-8-7;/h5,8H,2-4H2,1H3;1H . The compound has a complex structure with a bicyclic ring system. Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.63 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 177.0556563 g/mol . The topological polar surface area is 38.3 Ų, and it has 11 heavy atoms . The compound has a formal charge of 0 .Wissenschaftliche Forschungsanwendungen
Preparation of New Bicyclo[2.1.1]hexane Modules
This compound is used in the preparation of new bicyclo[2.1.1]hexane modules . These modules are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Access to Sp3-rich Chemical Space
The compound is used to access sp3-rich new chemical space . In the quest to further improve the physicochemical properties of lead compounds, medicinal chemists tend to prefer sp3-rich and strained bicyclic scaffolds as bio-isosteres .
Modulating Solubility, Activity, and Conformational Restriction
The intrinsic properties of the compound play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .
Offering New Vector’s Angle Opportunities
The compound offers new vector’s angle opportunities . This is particularly useful in the development of new synthetic routes, implementation of new methodologies, and new exit vectorization .
Replacement of Flat, Aromatic Groups in Drug Scaffolds
Azabicyclo[2.1.1]hexanes, such as this compound, have emerged as attractive classes of sp3-rich cores for replacing flat, aromatic groups with metabolically resistant, three-dimensional frameworks in drug scaffolds .
Scaffold Hopping Between Bioisosteric Subclasses
The compound is used in a strategy to “scaffold hop” between aza-BCH and BCP cores through a nitrogen-deleting skeletal edit . This enables efficient interpolation within this valuable chemical space .
Preparation of Multifunctionalized Aza-BCH Frameworks
The compound is used in photochemical [2+2] cycloadditions to prepare multifunctionalized aza-BCH frameworks .
Production of Bridge-functionalized BCPs
Finally, the compound is used in a subsequent deamination step to afford bridge-functionalized BCPs . This provides access to various privileged bridged bicycles of pharmaceutical relevance .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is a versatile electrophile in a ring-opening reaction with various types of nucleophiles .
Mode of Action
The compound’s mode of action involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system . This key synthetic step is part of the compound’s interaction with its targets .
Result of Action
Action Environment
It’s known to be a bench-stable compound , suggesting it maintains stability under standard laboratory conditions.
Eigenschaften
IUPAC Name |
methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)4-8-7;/h5,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWZCUMKIYBLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



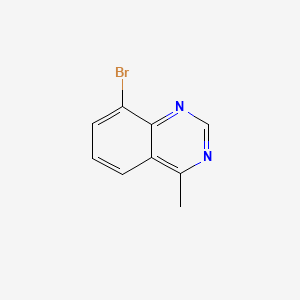


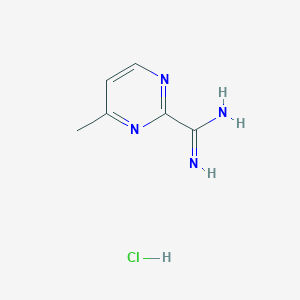
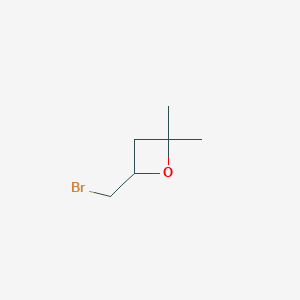
![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1403425.png)
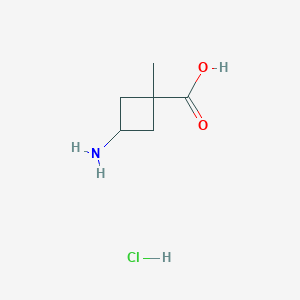
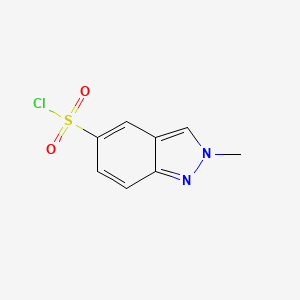
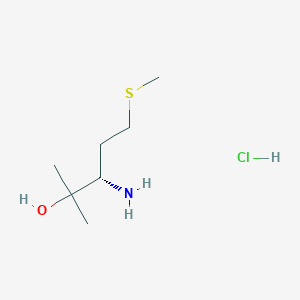
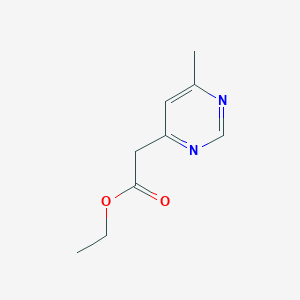
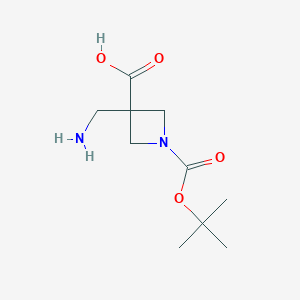
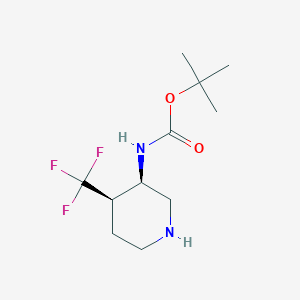

![8-Boc-8-azabicyclo[3.2.1]octane-2-methanol](/img/structure/B1403439.png)